Methyl 5-aminopyrazine-2-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of methyl 5-aminopyrazine-2-carboxylate and related compounds involves various approaches, including chemical synthesis, electrochemical synthesis, and microbial synthesis. The chemical synthesis route is the most widely utilized method among these options. For example, high-yield and plasmid-free biocatalytic production of 5-methylpyrazine-2-carboxylic acid, a closely related compound, was achieved through genetic and genome engineering of Escherichia coli, showcasing the potential for efficient synthesis routes (Bai Jin-quan, 2013); (Liuyan Gu et al., 2020).
Molecular Structure Analysis
The molecular structure of methyl 5-aminopyrazine-2-carboxylate and its derivatives has been a subject of study to understand the interaction of the compound with various reagents and in different conditions. For instance, studies on the crystal structure reveal insights into the arrangement of molecules and potential for forming complexes with metals, which is crucial for designing coordination polymers and understanding the compound's chemical behavior (N. Babu, A. Nangia, 2006).
Chemical Reactions and Properties
Methyl 5-aminopyrazine-2-carboxylate undergoes various chemical reactions, including interactions with proteins, indicating its potential as a heavy-atom derivative for proteins and as a ligand in coordination chemistry. These reactions are essential for understanding the compound's functionality and its application in the synthesis of complex molecules (M. Riley, R. Perham, 1973).
Physical Properties Analysis
The synthesis and characterization of derivatives of methyl 5-aminopyrazine-2-carboxylate, such as methyl-2-aminopyridine-4-carboxylate derivatives, contribute to our understanding of the compound's physical properties. These studies provide insights into the compound's behavior under various conditions and its potential applications based on those properties (S. Nagashree et al., 2013).
Chemical Properties Analysis
The chemical properties of methyl 5-aminopyrazine-2-carboxylate, such as its reactivity with other compounds and its role as an intermediate in synthesis processes, are crucial for its application in pharmaceuticals and materials science. For example, its interaction with iodopyridine and pyridinium ylides demonstrates its versatility in forming a variety of chemical structures, which is fundamental for the development of new materials and drugs (E. Galenko et al., 2015).
Scientific Research Applications
Synthesis and Pharmaceutical Intermediates
Methyl 5-aminopyrazine-2-carboxylate is noted for its role as a significant pharmaceutical intermediate. Studies have demonstrated its utility in the synthesis of various compounds. For instance, Bai Jin-quan (2013) reviewed the progress in synthesizing 5-methylpyrazine-2-carboxylic acid, highlighting three methods: chemical synthesis, electrochemical synthesis, and microbial synthesis, with chemical synthesis being the most widespread method (Bai, 2013). Similarly, a study by E. Felder et al. (1964) demonstrated the conversion of 2-acetylaminoquinoxaline to various derivatives, including the methyl ester of 2-aminopyrazine-5-carboxylic acid (Felder, Pitre, & Grabitz, 1964).
Biocatalytic Production
Recent advancements in biocatalysis have enabled the efficient synthesis of Methyl 5-aminopyrazine-2-carboxylate. A study by Liuyan Gu et al. (2020) outlined a whole-cell biocatalytic process using Escherichia coli for synthesizing 5-methylpyrazine-2-carboxylic acid from 2,5-dimethylpyrazine. This process achieved high yields and substrate conversion, showcasing an environmentally friendly approach to producing this compound (Gu et al., 2020).
Chemical Properties and Structure
The chemical properties and structure of Methyl 5-aminopyrazine-2-carboxylate have also been a subject of research. A. Dobson and R. E. Gerkin (1996) analyzed the hydrogen bonding network in 3-aminopyrazine-2-carboxylic acid, providing insights into the molecular structure and stability of related compounds (Dobson & Gerkin, 1996).
Safety And Hazards
The safety information for “Methyl 5-aminopyrazine-2-carboxylate” indicates that it has the GHS07 pictogram. The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation). The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
properties
IUPAC Name |
methyl 5-aminopyrazine-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2/c1-11-6(10)4-2-9-5(7)3-8-4/h2-3H,1H3,(H2,7,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPEZSZAVQOVHCZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(C=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90561413 | |
Record name | Methyl 5-aminopyrazine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90561413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-aminopyrazine-2-carboxylate | |
CAS RN |
13924-94-2 | |
Record name | Methyl 5-aminopyrazine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90561413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 5-aminopyrazine-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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